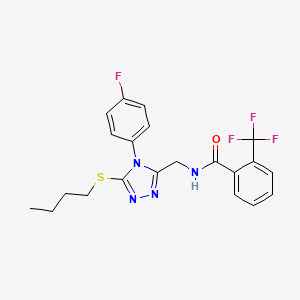
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that boasts a unique structure comprised of triazole, fluorophenyl, butylthio, and trifluoromethylbenzamide moieties
准备方法
The synthesis of N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide generally involves multi-step reaction sequences. These steps include:
Formation of Triazole Ring: : The triazole ring is formed by reacting hydrazides with thiosemicarbazides under appropriate conditions, often using acidic or basic catalysis.
Substitution Reactions: : The incorporation of the butylthio and 4-fluorophenyl groups is achieved through nucleophilic substitution reactions.
Coupling Reactions: : The final coupling of the triazole derivative with 2-(trifluoromethyl)benzoyl chloride results in the formation of the target compound.
Industrial production methods may streamline these synthetic routes using continuous flow reactions and optimized catalysis to enhance yield and reduce production time.
化学反应分析
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is characterized by its reactivity toward various chemical transformations:
Oxidation: : The compound can undergo oxidation reactions, especially at the butylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions primarily affect the triazole and aromatic rings, potentially leading to hydrogenation products.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and triazole moiety, depending on the nature of the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogens or alkylating agents for substitution. Major products are formed based on the specific conditions and reagents employed.
科学研究应用
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has demonstrated significant potential in various scientific domains:
Chemistry: : It serves as a valuable intermediate in organic synthesis and a scaffold for the development of novel molecules.
Biology: : The compound's structural features make it a promising candidate for studying enzyme inhibition and receptor binding.
Medicine: : Researchers explore its potential as a therapeutic agent, particularly for its antifungal, antibacterial, and anticancer properties.
Industry: : It finds applications in the production of specialized chemicals and materials due to its reactivity and stability.
作用机制
The mechanism of action for N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide primarily involves interaction with molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group are key pharmacophores that facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound's specific pathways include interference with metabolic enzymes and alteration of cell signaling mechanisms.
相似化合物的比较
When compared to similar compounds, N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups that enhance its reactivity and specificity. Similar compounds in this category include:
Fluconazole: : A triazole antifungal agent with a comparable mechanism of action.
Voriconazole: : Another triazole-based compound used in antifungal therapies.
Trifluoromethylbenzamides: : These possess similar structural motifs and share comparable pharmacological properties.
属性
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4OS/c1-2-3-12-31-20-28-27-18(29(20)15-10-8-14(22)9-11-15)13-26-19(30)16-6-4-5-7-17(16)21(23,24)25/h4-11H,2-3,12-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBRIGXIPGSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-[2-(thiophen-2-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2780217.png)
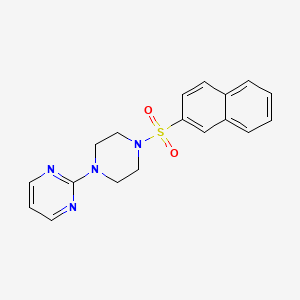
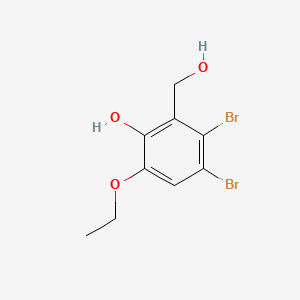
![2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2780221.png)
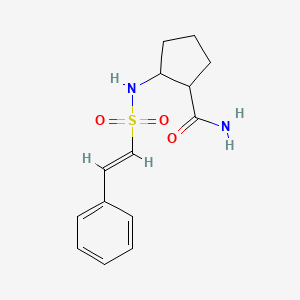
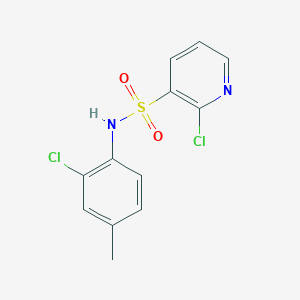
![N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2780225.png)
![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2780227.png)
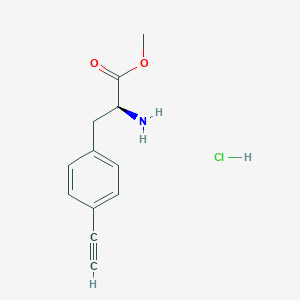
![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)
![[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine](/img/structure/B2780236.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)
